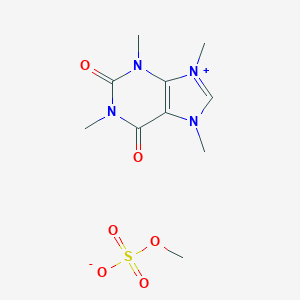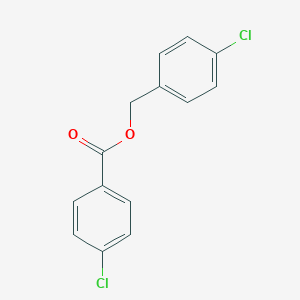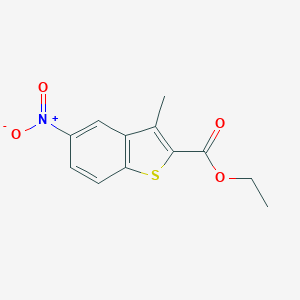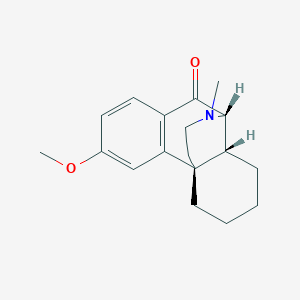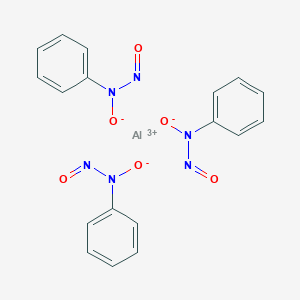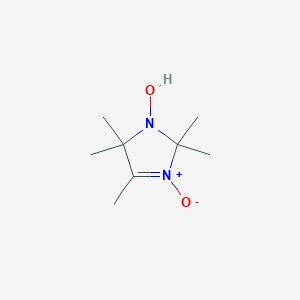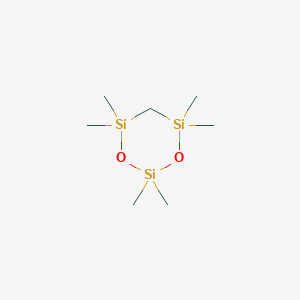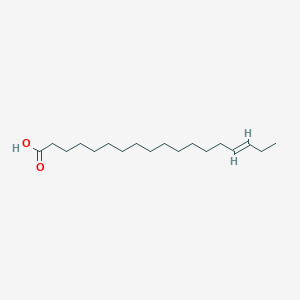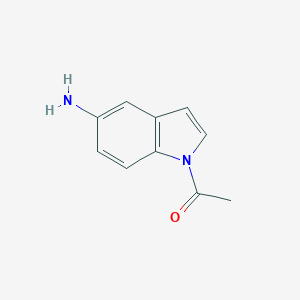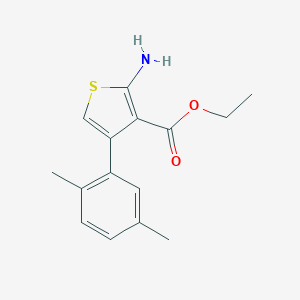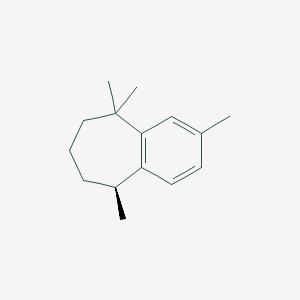![molecular formula C22H22N6O2 B095760 Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- CAS No. 18710-93-5](/img/structure/B95760.png)
Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that contains two fused pyrimidine rings and two aniline groups.
Wirkmechanismus
The mechanism of action of Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes that are involved in cancer cell proliferation. It has also been suggested that it may act by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- has been shown to have significant biochemical and physiological effects. In vitro studies have shown that it inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antiviral and antibacterial activity. In addition, it has been shown to have potential neuroprotective effects and has been investigated for its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- is its potential use as a lead compound in the development of new anticancer agents. It has also shown potential as an antiviral and antibacterial agent. However, one of the limitations of Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- is its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-. One direction is the development of new derivatives of Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- with improved solubility and potency. Another direction is the investigation of its potential use in the treatment of other diseases, such as neurodegenerative diseases. Furthermore, it is important to study the mechanism of action of Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- in more detail to fully understand its potential applications in various fields of scientific research.
Conclusion:
In conclusion, Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- is a heterocyclic compound that has shown promising results in various fields of scientific research. Its potential applications in medicinal chemistry, organic electronics, and neuroprotection make it an interesting compound for further study. However, more research is needed to fully understand its mechanism of action and potential limitations.
Synthesemethoden
Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- can be synthesized using various methods. One of the most commonly used methods is the condensation reaction between 2,4-diamino-6-ethoxy-pyrimidine and 4,6-dichloro-5-nitropyrimidine. The reaction takes place in the presence of a base such as sodium carbonate and a solvent such as dimethylformamide. The resulting product is then reduced using a reducing agent such as sodium dithionite to obtain Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy-.
Wissenschaftliche Forschungsanwendungen
Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the field of medicinal chemistry as a potential anticancer agent. It has also been studied for its potential use as an antiviral and antibacterial agent. In addition, it has been investigated for its potential use in organic electronics, such as in the development of organic light-emitting diodes (OLEDs).
Eigenschaften
CAS-Nummer |
18710-93-5 |
|---|---|
Produktname |
Pyrimido[5,4-d]pyrimidine, 4,8-dianilino-2,6-diethoxy- |
Molekularformel |
C22H22N6O2 |
Molekulargewicht |
402.4 g/mol |
IUPAC-Name |
2,6-diethoxy-4-N,8-N-diphenylpyrimido[5,4-d]pyrimidine-4,8-diamine |
InChI |
InChI=1S/C22H22N6O2/c1-3-29-21-25-17-18(19(27-21)23-15-11-7-5-8-12-15)26-22(30-4-2)28-20(17)24-16-13-9-6-10-14-16/h5-14H,3-4H2,1-2H3,(H,23,25,27)(H,24,26,28) |
InChI-Schlüssel |
ITGCFZADLKQWIG-UHFFFAOYSA-N |
SMILES |
CCOC1=NC2=C(C(=N1)NC3=CC=CC=C3)N=C(N=C2NC4=CC=CC=C4)OCC |
Kanonische SMILES |
CCOC1=NC2=C(C(=N1)NC3=CC=CC=C3)N=C(N=C2NC4=CC=CC=C4)OCC |
Synonyme |
4,8-Dianilino-2,6-diethoxypyrimido[5,4-d]pyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



